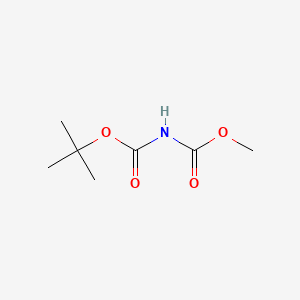

tert-Butyl Methyl Iminodicarboxylate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl N-methoxycarbonylcarbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO4/c1-7(2,3)12-6(10)8-5(9)11-4/h1-4H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPECCYFUJCNQOR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60467195 | |

| Record name | tert-Butyl Methyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

175.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66389-76-2 | |

| Record name | tert-Butyl Methyl Iminodicarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60467195 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

In-depth Technical Guide: tert-Butyl Methyl Iminodicarboxylate

CAS Number: 66389-76-2

This technical guide provides a comprehensive overview of tert-Butyl Methyl Iminodicarboxylate, a versatile reagent in modern organic synthesis. It is intended for researchers, scientists, and professionals in the field of drug development and chemical research. This document details the compound's properties, applications, and key experimental protocols, with a focus on its role as a precursor for the introduction of the tert-butoxycarbonyl (Boc) protecting group.

Core Properties and Specifications

This compound is a stable, white crystalline solid that serves as a key intermediate in the synthesis of complex organic molecules. Its unique structure, featuring both a tert-butyl and a methyl ester linked to a central nitrogen atom, allows for selective chemical transformations, making it a valuable tool in pharmaceutical and agrochemical research.[1][2]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 66389-76-2 | [1][3] |

| Molecular Formula | C₇H₁₃NO₄ | [1][3][4] |

| Molecular Weight | 175.18 g/mol | [1][3][4] |

| Appearance | White to almost white powder or crystals | [1][3][4][5] |

| Melting Point | 75 - 82 °C | [1][5] |

| Purity | ≥98% (GC) | [1][3][4][5] |

| Synonyms | Iminodicarboxylic acid tert-butyl methyl ester | [1][3][5] |

| InChI Key | BPECCYFUJCNQOR-UHFFFAOYSA-N | [3][4] |

| SMILES | COC(=O)NC(=O)OC(C)(C)C | [3][4] |

Applications in Organic Synthesis

The primary application of this compound lies in its function as a modified Gabriel reagent, particularly after conversion to its potassium salt. This allows for the efficient synthesis of N-Boc protected primary amines from various alkyl halides. It is also utilized in Mitsunobu reactions for the direct conversion of alcohols to N-Boc protected amines.

Modified Gabriel Synthesis of N-Boc-Protected Amines

This compound, upon deprotonation with a suitable base to form its potassium salt, serves as a nucleophile for the alkylation of primary and secondary alkyl halides. The resulting N-alkylated product can then be selectively hydrolyzed to yield the corresponding N-Boc protected amine. This method offers a significant advantage over the traditional Gabriel synthesis by providing a milder route to Boc-protected amines, which are crucial intermediates in peptide synthesis and the development of pharmaceuticals.

Caption: Modified Gabriel Synthesis Workflow.

Mitsunobu Reaction for Amine Synthesis

In the presence of triphenylphosphine (PPh₃) and an azodicarboxylate such as diethyl azodicarboxylate (DEAD), this compound can act as the nitrogen nucleophile in the Mitsunobu reaction. This allows for the direct conversion of primary and secondary alcohols to the corresponding N-Boc protected amines with inversion of stereochemistry at the carbon center. This reaction is particularly useful for the synthesis of chiral amines from chiral alcohols.

Caption: Mitsunobu Reaction Workflow.

Experimental Protocols

While a specific, detailed experimental protocol for a reaction utilizing this compound was not found in the immediate search results, a generalized procedure for its application as a modified Gabriel reagent can be outlined based on its known reactivity and the protocols for similar reagents.

General Procedure for the Synthesis of N-Boc-Protected Amines via Modified Gabriel Synthesis

Materials:

-

This compound

-

Potassium hydride (KH) or other suitable non-nucleophilic base

-

Anhydrous N,N-Dimethylformamide (DMF) or other suitable aprotic solvent

-

Alkyl halide

-

Aqueous sodium hydroxide (NaOH) solution

-

Diethyl ether or other suitable extraction solvent

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Formation of the Potassium Salt: In a flame-dried, inert atmosphere (e.g., argon or nitrogen) cooled to 0 °C, a solution of this compound in anhydrous DMF is treated portion-wise with potassium hydride. The reaction mixture is stirred at this temperature until the evolution of hydrogen gas ceases, indicating the complete formation of the potassium salt.

-

N-Alkylation: To the solution of the potassium salt, the desired alkyl halide is added dropwise at 0 °C. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 12-24 hours, or until TLC or GC-MS analysis indicates the complete consumption of the starting materials.

-

Work-up and Hydrolysis: The reaction mixture is quenched with water and extracted with diethyl ether. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure. The crude N-alkylated intermediate is then dissolved in a suitable solvent (e.g., methanol or ethanol) and treated with an aqueous solution of sodium hydroxide. The mixture is stirred at room temperature or gently heated to effect the hydrolysis of the methyl ester.

-

Isolation of the Product: Upon completion of the hydrolysis, the solvent is removed under reduced pressure. The residue is taken up in water and extracted with a suitable organic solvent. The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated to yield the crude N-Boc protected amine, which can be further purified by column chromatography or distillation.

Note: This is a generalized procedure. The specific reaction conditions, such as temperature, reaction time, and solvent, may need to be optimized for different alkyl halides.

Safety and Handling

This compound should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a valuable and versatile reagent for the synthesis of N-Boc protected primary amines. Its application in modified Gabriel and Mitsunobu reactions provides a mild and efficient alternative to traditional methods. This guide provides an overview of its properties and applications to assist researchers in its effective utilization in organic synthesis and drug development.

References

An In-depth Technical Guide to tert-Butyl Methyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the structure, properties, and synthesis of tert-butyl methyl iminodicarboxylate, a valuable reagent in organic synthesis and drug development. Due to the limited availability of specific experimental data in publicly accessible literature, this document presents a generalized synthesis protocol and predicted spectroscopic data based on established chemical principles and data from analogous structures.

Core Molecular Structure and Properties

This compound (CAS No. 66389-76-2) is an unsymmetrical iminodicarboxylate bearing both a tert-butoxycarbonyl (Boc) and a methoxycarbonyl protecting group on a nitrogen atom.[1][2] This unique structural feature allows for the selective removal of one of the protecting groups under different conditions, making it a versatile building block in the synthesis of complex molecules.

The core structure consists of a central nitrogen atom bonded to a tert-butoxycarbonyl group and a methoxycarbonyl group. This arrangement results in a planar geometry around the nitrogen atom due to resonance delocalization of the nitrogen lone pair with the two adjacent carbonyl groups.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to almost white crystalline powder | [1] |

| Melting Point | 75-82 °C | [2] |

| CAS Number | 66389-76-2 | [2] |

| Synonyms | Iminodicarboxylic Acid tert-Butyl Methyl Ester | [1][2] |

Synthesis of this compound

Experimental Protocol: A General Approach

Reaction Scheme:

Caption: Generalized two-step, one-pot synthesis of this compound.

Materials:

-

Ammonia (solution in a suitable solvent like THF or dioxane)

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Methyl chloroformate

-

Triethylamine (or another suitable non-nucleophilic base)

-

Anhydrous aprotic solvent (e.g., Tetrahydrofuran (THF), Dichloromethane (DCM))

-

Saturated aqueous sodium bicarbonate solution

-

Brine (saturated aqueous sodium chloride solution)

-

Anhydrous magnesium sulfate or sodium sulfate

-

Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

-

Step 1: Formation of tert-Butyl Carbamate (in situ). To a stirred solution of ammonia (1.0 eq.) in anhydrous THF at 0 °C, a solution of di-tert-butyl dicarbonate (1.0 eq.) in anhydrous THF is added dropwise over a period of 30 minutes. The reaction mixture is then allowed to warm to room temperature and stirred for an additional 2 hours.

-

Step 2: Acylation with Methyl Chloroformate. The reaction mixture is cooled back to 0 °C, and triethylamine (1.2 eq.) is added, followed by the dropwise addition of methyl chloroformate (1.1 eq.). The reaction is stirred at 0 °C for 1 hour and then at room temperature overnight.

-

Work-up. The reaction mixture is filtered to remove the triethylammonium chloride salt. The filtrate is concentrated under reduced pressure. The residue is redissolved in ethyl acetate and washed sequentially with saturated aqueous sodium bicarbonate solution and brine. The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo.

-

Purification. The crude product is purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane to afford pure this compound.

Spectroscopic Data (Predicted)

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be simple, with two main signals corresponding to the protons of the tert-butyl and methyl groups.

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~1.50 | Singlet | 9H | -C(CH ₃)₃ |

| ~3.80 | Singlet | 3H | -OCH ₃ |

| ~8.0-9.0 | Broad Singlet | 1H | NH |

Note: The NH proton signal is often broad and may be difficult to observe or exchange with D₂O.

¹³C NMR Spectroscopy

The carbon NMR spectrum will show distinct signals for the carbonyl carbons, the quaternary and methyl carbons of the tert-butyl group, and the methyl carbon of the methoxycarbonyl group.

| Chemical Shift (δ, ppm) | Assignment |

| ~28 | -C(C H₃)₃ |

| ~53 | -OC H₃ |

| ~82 | -C (CH₃)₃ |

| ~152 | C =O (Boc) |

| ~155 | C =O (Methoxycarbonyl) |

Infrared (IR) Spectroscopy

The IR spectrum will be characterized by strong absorptions from the carbonyl groups and C-H bonds.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, Broad | N-H Stretch |

| ~2980 | Medium-Strong | C-H Stretch (sp³) |

| ~1760 | Strong | C=O Stretch (Asymmetric) |

| ~1730 | Strong | C=O Stretch (Symmetric) |

| ~1370, 1390 | Medium | C-H Bend (tert-butyl) |

| ~1250, 1150 | Strong | C-O Stretch |

Mass Spectrometry

The electron ionization (EI) mass spectrum is expected to show fragmentation patterns corresponding to the loss of the tert-butyl group and other characteristic fragments.

| m/z | Relative Intensity | Assignment |

| 175 | Low | [M]⁺ |

| 119 | High | [M - C₄H₈]⁺ |

| 102 | Medium | [M - OC(CH₃)₃]⁺ |

| 74 | Medium | [M - CO₂C(CH₃)₃]⁺ |

| 59 | High | [COOCH₃]⁺ |

| 57 | Very High | [C(CH₃)₃]⁺ (tert-butyl cation) |

Logical Workflow for Application in Synthesis

This compound is a valuable tool for introducing a protected amino group in a stepwise manner. The differential stability of the Boc and methoxycarbonyl groups allows for selective deprotection and further functionalization.

References

A Technical Guide to tert-Butyl Methyl Iminodicarboxylate: Properties, Synthesis, and Applications in Drug Development

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-butyl methyl iminodicarboxylate, a key reagent and intermediate in modern organic synthesis, with a particular focus on its relevance to pharmaceutical research and development. This document details its physicochemical properties, synthesis, and application in experimental protocols, including its role in the construction of complex molecular architectures.

Core Properties of this compound

This compound is a valuable reagent utilized in organic synthesis, primarily as a precursor for the introduction of a protected amino methyl group or as a nitrogen source in the formation of heterocyclic systems. Its unique structure, featuring both a tert-butoxycarbonyl (Boc) and a methoxycarbonyl protecting group on the same nitrogen atom, allows for differential deprotection strategies, offering synthetic flexibility.

Table 1: Physicochemical and Quantitative Data for this compound

| Property | Value | Reference |

| Molecular Weight | 175.18 g/mol | |

| Molecular Formula | C₇H₁₃NO₄ | |

| Appearance | White to off-white solid | |

| Purity | Typically >98% | |

| CAS Number | 66389-76-2 |

Synthesis and Handling

The synthesis of this compound can be achieved through a straightforward N-acylation of a suitable precursor. A common method involves the reaction of tert-butyl carbamate with methyl chloroformate in the presence of a base. The resulting compound is a stable, non-hygroscopic solid that can be stored under standard laboratory conditions.

A related and highly useful derivative is the potassium salt of this compound, which serves as a modified Gabriel reagent. This salt is stable, easily prepared, and non-hygroscopic. It undergoes smooth N-alkylation in polar aprotic solvents, providing a direct pathway to N-Boc protected amines after the facile removal of the methoxycarbonyl group.[1]

Applications in Pharmaceutical Synthesis

The utility of this compound and its derivatives is highlighted by their application as key building blocks in the synthesis of pharmaceutically active compounds. The Boc protecting group is one of the most common amine protecting groups in non-peptide chemistry due to the mild conditions required for its introduction and removal. This makes reagents like this compound particularly valuable in multi-step syntheses of complex drug molecules.

A notable application is in the synthesis of secondary N-methylamines, a common moiety in many marketed pharmaceuticals.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments involving reagents structurally related to or derived from this compound. These procedures are representative of the common applications of this class of compounds in organic synthesis.

General Procedure for the Synthesis of Secondary N-Methylamines via Reductive Amination

This protocol outlines a novel method for the synthesis of secondary N-methylamines using N-Boc-N-methylamine and chlorodimethylsilane as a reductant. The reaction proceeds through the formation of a Boc-protected secondary N-methylamine, which undergoes in situ deprotection.

Materials:

-

Aldehyde (1.0 eq)

-

N-Boc-N-methylamine (1.5 eq)

-

Acetonitrile (solvent)

-

Chlorodimethylsilane (3.0 eq)

-

Methanol

Procedure:

-

To a solution of the aldehyde (0.50 mmol) in acetonitrile (1.0 mL) in a round-bottom flask equipped with a nitrogen balloon, add N-Boc-N-methylamine (0.11 mL, 0.75 mmol).

-

Add chlorodimethylsilane (0.17 mL, 1.5 mmol) to the reaction mixture at room temperature.

-

Stir the resulting mixture at the same temperature, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

Upon complete consumption of the aldehyde, add methanol (0.20 mL, 5.0 mmol).

-

Heat the reaction mixture to 40 °C using an oil bath.

-

After the reaction is complete, the resulting N-methylamine hydrochloride salt can often be isolated by filtration due to its poor solubility in common organic solvents.

N-Alkylation using Di-tert-butyl iminodicarboxylate (A Representative Protocol)

This procedure details the N-alkylation of di-tert-butyl iminodicarboxylate, a reaction analogous to those involving this compound, and is a common method for the preparation of primary amines.

Materials:

-

Di-tert-butyl iminodicarboxylate (1.0 eq)

-

Alkyl halide (e.g., Allyl bromide, 1.2 eq)

-

Tetrabutylammonium bromide (catalyst)

-

2-Methyltetrahydrofuran (solvent)

-

Sodium hydroxide solution

Procedure:

-

To a round-bottom flask, add di-tert-butyl iminodicarboxylate (25.0 g, 115 mmol), allyl bromide (16.7 g, 138 mmol), and tetrabutylammonium bromide (0.520 g, 1.61 mmol) in 150 mL of 2-methyltetrahydrofuran.

-

In a separate flask, prepare a solution of sodium hydroxide (23.0 g, 576 mmol) in 100.0 mL of water, cooling to 0-5 °C.

-

Add the sodium hydroxide solution to the reaction mixture at room temperature.

-

Heat the reaction to 40-50 °C for 1 hour, monitoring by HPLC until the di-tert-butyl iminodicarboxylate is consumed.

-

Separate the layers and wash the organic layer with water.

-

The organic layer containing the N-alkylated product can then be used in subsequent steps.

Visualizing a Multi-Step Synthesis: The Vonoprazan Example

The following diagram illustrates a key transformation in a reported synthesis of Vonoprazan, a potassium-competitive acid blocker. This workflow highlights the strategic use of a protected amine in the construction of the final drug molecule.

Caption: Reductive amination workflow in Vonoprazan synthesis.

This diagram illustrates the efficient, one-pot synthesis of a key secondary amine intermediate in the production of Vonoprazan. The use of N-Boc-N-methylamine allows for a controlled reductive amination, followed by a spontaneous deprotection under the reaction conditions to yield the desired product as its hydrochloride salt. This streamlined process is advantageous in a large-scale manufacturing setting.

References

An In-depth Technical Guide to tert-Butyl Methyl Iminodicarboxylate: Synthesis and Properties

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of tert-Butyl Methyl Iminodicarboxylate, a key building block in modern organic synthesis and drug discovery. The document details its chemical and physical properties, outlines a probable synthetic route, and discusses its potential applications, with a focus on its role in the development of novel therapeutics.

Chemical and Physical Properties

This compound, also known as Iminodicarboxylic Acid tert-Butyl Methyl Ester, is a white to off-white crystalline solid. Its fundamental properties are summarized in the table below, providing a quick reference for laboratory use.

| Property | Value | Reference |

| Molecular Formula | C₇H₁₃NO₄ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| CAS Number | 66389-76-2 | |

| Appearance | White to almost white powder to crystal | [1] |

| Melting Point | 75 - 82 °C | |

| Purity | >98.0% (GC) | [1] |

| Solubility | Soluble in organic solvents. | |

| Storage | Room temperature, recommended in a cool and dark place (<15°C) |

Synthesis of this compound

Proposed Synthetic Pathway

The synthesis involves the reaction of methyl carbamate with di-tert-butyl dicarbonate in the presence of a suitable base, such as 4-dimethylaminopyridine (DMAP), in an aprotic solvent like dichloromethane (DCM).

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Hypothetical)

Objective: To synthesize this compound from methyl carbamate and di-tert-butyl dicarbonate.

Materials:

-

Methyl carbamate

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

4-(Dimethylamino)pyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium bicarbonate solution

-

Saturated aqueous sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve methyl carbamate (1.0 equivalent) in anhydrous dichloromethane.

-

Addition of Reagents: To the stirred solution, add 4-(dimethylamino)pyridine (catalytic amount, e.g., 0.1 equivalents). Then, add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in anhydrous dichloromethane dropwise at room temperature.

-

Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by thin-layer chromatography (TLC) until the starting material (methyl carbamate) is consumed.

-

Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and separate the organic layer.

-

Extraction and Washing: Wash the organic layer sequentially with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

Note: This is a proposed protocol and may require optimization of reaction conditions, such as reaction time, temperature, and stoichiometry of reagents, to achieve a high yield and purity.

Spectroscopic Properties (Predicted)

While experimental spectra for this compound were not found in the searched literature, the expected spectral data can be predicted based on its structure and data from similar compounds.

¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show two main signals:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~1.5 | Singlet | 9H | tert-Butyl protons (-C(CH₃)₃) |

| ~3.7 | Singlet | 3H | Methyl protons (-OCH₃) |

| Broad singlet | 1H | NH proton |

IR Spectroscopy (Predicted)

The infrared spectrum is expected to exhibit characteristic absorption bands for the functional groups present in the molecule:

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3300 | Medium, broad | N-H stretch |

| ~2980 | Medium to strong | C-H stretch (tert-butyl) |

| ~1750 | Strong | C=O stretch (ester) |

| ~1720 | Strong | C=O stretch (carbamate) |

| ~1250, 1150 | Strong | C-O stretch |

Applications in Research and Drug Development

This compound serves as a valuable intermediate in organic synthesis, particularly in the construction of complex molecules for pharmaceutical and agrochemical applications. Its bifunctional nature, possessing both a tert-butoxycarbonyl (Boc) and a methyl carbamate group, allows for differential protection and subsequent selective manipulation of the nitrogen atom.

This compound is a precursor to a modified Gabriel reagent, which is utilized for the introduction of a Boc-protected amino group into various molecules. The Boc protecting group is widely used in peptide synthesis and other areas of organic chemistry due to its stability under a variety of reaction conditions and its facile removal under acidic conditions.

The presence of both a Boc and a methyl ester on the same nitrogen atom provides a versatile handle for further chemical transformations, making it a useful building block for the synthesis of nitrogen-containing heterocyclic compounds and other complex molecular architectures that are often found in biologically active molecules.

Caption: Applications of this compound.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis. This guide has provided a summary of its known properties and a proposed synthetic route, which can serve as a starting point for its preparation in a laboratory setting. Its utility as a precursor to a modified Gabriel reagent and as a building block for complex nitrogen-containing molecules underscores its importance for researchers and professionals in the fields of chemistry and drug development. Further research into its synthesis and reactivity will undoubtedly continue to expand its applications in the creation of novel and functional molecules.

References

Technical Guide: Safety and Handling of tert-Butyl Methyl Iminodicarboxylate

Introduction to tert-Butyl Methyl Iminodicarboxylate

This compound is a chemical intermediate utilized in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals.[1] Its molecular structure allows for its use as a building block in the creation of more complex molecules.[1]

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below.

| Property | Value | Reference |

| CAS Number | 66389-76-2 | [1] |

| Molecular Formula | C₇H₁₃NO₄ | [1] |

| Molecular Weight | 175.18 g/mol | [1] |

| Appearance | White to almost white powder or crystals | [1][2] |

| Melting Point | 75 - 82 °C | [1] |

| Purity | ≥ 98% (GC) | [1] |

General Safety and Handling Recommendations

Due to the limited availability of specific hazard information, a conservative approach to handling this compound is recommended. Standard laboratory procedures for handling solid chemical compounds of unknown toxicity should be strictly followed.

A general workflow for the safe handling of chemical solids is outlined below.

Personal Protective Equipment (PPE)

Based on general laboratory safety principles for handling solid chemicals of unknown toxicity, the following PPE should be worn:

-

Eye Protection: Chemical safety goggles.

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).

-

Body Protection: Laboratory coat.

-

Respiratory Protection: Use in a well-ventilated area, preferably a chemical fume hood.

One supplier recommends wearing protective glasses, protective clothing, a mask, and gloves to avoid skin contact.[3]

Safety Data for a Structurally Related Compound: Di-tert-butyl iminodicarboxylate (CAS: 51779-32-9)

NOTE: The following information is for Di-tert-butyl iminodicarboxylate and is provided as a reference only. It should not be directly applied to this compound without consulting the specific SDS for the latter.

Di-tert-butyl iminodicarboxylate is a compound with a similar structural backbone to this compound. It is classified as hazardous by OSHA.[4]

GHS Hazard Identification

| Hazard Class | Category |

| Skin Corrosion/Irritation | 2 |

| Serious Eye Damage/Eye Irritation | 2 |

| Specific target organ toxicity (single exposure) | 3 |

Target Organs: Respiratory system.[4]

Signal Word: Warning[4]

Hazard Statements:

-

H319: Causes serious eye irritation.[4]

Precautionary Statements

| Type | Code | Statement |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray.[5] |

| P264 | Wash face, hands and any exposed skin thoroughly after handling.[4] | |

| P271 | Use only outdoors or in a well-ventilated area.[4] | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection.[4] | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water.[5] |

| P304 + P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing.[5] | |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P312 | Call a POISON CENTER or doctor/physician if you feel unwell. | |

| P332 + P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337 + P313 | If eye irritation persists: Get medical advice/attention. | |

| P362 + P364 | Take off contaminated clothing and wash it before reuse. | |

| Storage | P403 + P233 | Store in a well-ventilated place. Keep container tightly closed.[5] |

| P405 | Store locked up. | |

| Disposal | P501 | Dispose of contents/container to an approved waste disposal plant.[5] |

First Aid Measures

The following first aid measures are recommended for exposure to Di-tert-butyl iminodicarboxylate.

| Exposure Route | First Aid Measures |

| Eye Contact | Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[4] |

| Skin Contact | Wash off immediately with soap and plenty of water while removing all contaminated clothes and shoes. Get medical attention.[4] |

| Inhalation | Remove to fresh air. If not breathing, give artificial respiration. Get medical attention.[4] |

| Ingestion | Clean mouth with water and drink plenty of water afterwards. Get medical attention if symptoms occur.[4] |

A logical workflow for responding to a chemical exposure incident is depicted below.

Handling and Storage of Di-tert-butyl iminodicarboxylate

-

Handling: Avoid contact with skin, eyes, and clothing. Avoid breathing dust. Use only in a well-ventilated area.[4]

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Keep refrigerated.[4]

Experimental Protocols

Detailed experimental protocols for the use of this compound are not provided in safety data sheets. Researchers should develop their own standard operating procedures (SOPs) that incorporate the specific safety and handling precautions outlined in the supplier's SDS for this compound. These SOPs should be reviewed and approved by the institution's environmental health and safety department.

Conclusion

While this compound is a valuable reagent in chemical synthesis, there is a notable lack of publicly available, detailed safety information. The data for the related compound, Di-tert-butyl iminodicarboxylate, suggests that compounds of this class may pose hazards such as skin, eye, and respiratory irritation. Therefore, a cautious and informed approach to the handling of this compound is essential. Always obtain and thoroughly review the specific Safety Data Sheet from your supplier before commencing any work with this chemical.

References

In-Depth Technical Guide: Stability and Storage of tert-Butyl Methyl Iminodicarboxylate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and storage considerations for tert-butyl methyl iminodicarboxylate. Drawing upon available safety data and the known chemical properties of carbamates and N-Boc protected compounds, this document outlines recommended storage conditions, potential degradation pathways, and detailed experimental protocols for stability assessment.

Introduction to this compound

This compound is a valuable reagent and intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research.[1] Its structure, featuring both a tert-butoxycarbonyl (Boc) group and a methyl carbamate, makes it a useful building block for the introduction of protected amine functionalities.[1] Understanding the stability of this compound is crucial for ensuring its quality, efficacy in synthetic procedures, and the safety of its handling and storage.

Summary of Stability Profile

While specific quantitative stability data for this compound is not extensively published, a stability profile can be inferred from the general behavior of carbamates and N-Boc protected compounds. The following table summarizes the expected stability under various stress conditions.

| Stress Condition | Expected Stability of this compound | Potential Degradation Products |

| Acidic Hydrolysis | Susceptible to degradation, particularly with strong acids. The Boc group is known to be acid-labile.[2] | tert-Butanol, Carbon Dioxide, Methyl Carbamate, Methanol |

| Basic Hydrolysis | Highly susceptible to degradation. The carbamate ester linkage is prone to hydrolysis under basic conditions.[3] | tert-Butoxycarbonylamine, Methanol, Carbonate salts |

| Oxidative Stress | Generally stable against oxidation under standard conditions.[2] | Minimal degradation expected with common oxidizing agents like H₂O₂. |

| Thermal Stress | Expected to be relatively stable at ambient and moderately elevated temperatures in solid form.[2] | Decomposition may occur at higher temperatures, though specific pathways are not well-documented. |

| Photolytic Stress | Expected to be relatively stable. Carbamates without significant chromophores are generally not highly susceptible to photodegradation. | Minimal degradation expected under normal laboratory light conditions. |

Recommended Storage and Handling

To ensure the long-term integrity of this compound, the following storage and handling procedures are recommended based on available safety data sheets:

-

Storage Temperature: Store in a refrigerator at temperatures between 2°C and 8°C.

-

Atmosphere: Keep in a dry place. For opened containers, it is advisable to purge with an inert gas like nitrogen before resealing to minimize exposure to moisture and air.

-

Container: Store in a tightly closed container to prevent moisture ingress.

-

Incompatible Materials: Avoid contact with strong acids and strong oxidizing agents, as these can promote degradation.

Potential Degradation Pathways

The primary degradation pathways for this compound are expected to be acid- and base-catalyzed hydrolysis of the carbamate and iminodicarboxylate functionalities.

Caption: Potential acid and base-catalyzed degradation pathways.

Illustrative Experimental Protocols

The following protocols are provided as a guide for researchers aiming to perform forced degradation studies and develop a stability-indicating method for this compound. These are based on general principles for carbamate compounds and should be optimized for the specific laboratory conditions and instrumentation.[3][4]

Forced Degradation Study Workflow

References

Aprotic Solvents for tert-Butyl Methyl Iminodicarboxylate: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selection and use of aprotic solvents for reactions involving tert-Butyl Methyl Iminodicarboxylate. Due to its utility as a versatile building block in organic synthesis, particularly in the preparation of protected primary amines, understanding its behavior in various solvent systems is critical for reaction optimization and scale-up. This document details suitable aprotic solvents, presents key experimental protocols, and offers visualizations of reaction workflows and solvent classifications.

Introduction to this compound and Aprotic Solvents

This compound is a key reagent used for the introduction of a Boc-protected amino group. Its potassium salt is a stable, non-hygroscopic crystalline solid that serves as an effective modified Gabriel reagent.[1][2] The choice of solvent is paramount for the success of reactions utilizing this reagent, particularly for N-alkylation, as it influences the solubility of the salt, the reaction rate, and the suppression of side reactions.[1]

Aprotic solvents, which do not have O-H or N-H bonds, are the preferred medium for many reactions involving this compound.[1] These solvents are broadly classified into polar and non-polar categories. Polar aprotic solvents are particularly effective at dissolving salts and promoting nucleophilic substitution reactions by solvating cations while leaving the nucleophilic anion relatively free and more reactive.

Recommended Aprotic Solvents

A variety of aprotic solvents are suitable for reactions with this compound and its derivatives. The selection is often guided by the specific reaction type, temperature requirements, and the nature of the other reactants. Dipolar aprotic solvents are particularly favored for N-alkylation reactions using the potassium salt of the iminodicarboxylate.[1][2]

The following table summarizes aprotic solvents commonly employed in reactions analogous to those with this compound, such as with Di-tert-butyl iminodicarboxylate.

| Solvent | Abbreviation | Type | Typical Applications |

| Tetrahydrofuran | THF | Polar Aprotic | Mitsunobu Reaction, N-Alkylation |

| N,N-Dimethylformamide | DMF | Polar Aprotic | N-Alkylation of the potassium salt |

| Acetonitrile | MeCN or ACN | Polar Aprotic | N-Alkylation |

| Dimethyl Sulfoxide | DMSO | Polar Aprotic | N-Alkylation |

| 2-Methyltetrahydrofuran | 2-MeTHF | Polar Aprotic | N-Alkylation |

| Dichloromethane | DCM | Polar Aprotic | General purpose solvent for workup and purification |

Experimental Protocols

Detailed methodologies for key reactions involving iminodicarboxylates in aprotic solvents are crucial for reproducibility and optimization. Below are representative experimental protocols.

N-Alkylation using the Potassium Salt of an Iminodicarboxylate

This procedure is a modified Gabriel synthesis for the preparation of N-Boc protected primary amines from alkyl halides. The use of the potassium salt of this compound in a dipolar aprotic solvent leads to smooth N-alkylation.[1][2]

Materials:

-

Potassium salt of this compound

-

Alkyl halide (e.g., benzyl bromide)

-

Dipolar aprotic solvent (e.g., DMF, Acetonitrile)

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

Dissolve the potassium salt of this compound (1.0 eq.) in the chosen dipolar aprotic solvent (e.g., DMF).

-

Add the alkyl halide (1.0-1.2 eq.) to the solution at room temperature.

-

Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-60 °C) and monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, quench the reaction with water.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the organic layer sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

Mitsunobu Reaction for the Conversion of Alcohols

The Mitsunobu reaction allows for the conversion of a primary or secondary alcohol to a variety of functional groups with inversion of stereochemistry. Di-tert-butyl iminodicarboxylate can be used as a nitrogen nucleophile in this reaction, and a similar reactivity is expected for this compound. Tetrahydrofuran (THF) is a commonly used aprotic solvent for this transformation.

Materials:

-

Alcohol

-

This compound (or Di-tert-butyl iminodicarboxylate)

-

Triphenylphosphine (PPh₃)

-

Diethyl azodicarboxylate (DEAD) or Diisopropyl azodicarboxylate (DIAD)

-

Anhydrous Tetrahydrofuran (THF)

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate

-

Water

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the alcohol (1.0 eq.), this compound (1.2 eq.), and triphenylphosphine (1.2 eq.) in anhydrous THF.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add a solution of DEAD or DIAD (1.2 eq.) in THF dropwise to the reaction mixture, maintaining the temperature below 5 °C.

-

Allow the reaction to warm to room temperature and stir for several hours until completion, as monitored by TLC.

-

Concentrate the reaction mixture under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate, water, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the crude product by column chromatography to remove triphenylphosphine oxide and other byproducts.

Visualizing Workflows and Relationships

Diagrams are provided below to illustrate a typical experimental workflow and the logical classification of relevant solvents.

Caption: N-Alkylation Experimental Workflow.

Caption: Solvent Classification Diagram.

References

- 1. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Convenient preparations of di-t-butyl and methyl t-butyl iminodicarboxylates. The use of methyl t-butyl iminodicarboxylate potassium salt as a modified Gabriel reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to tert-Butyl Methyl Iminodicarboxylate in Pharmaceutical Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

tert-Butyl methyl iminodicarboxylate is a versatile reagent and intermediate in modern pharmaceutical development. Its unique asymmetric structure, featuring both a sterically bulky tert-butoxycarbonyl (Boc) group and a less sterically demanding methoxycarbonyl group, allows for selective protection and deprotection strategies in the synthesis of complex molecules. This guide provides a comprehensive overview of its chemical properties, synthesis, and applications, with a focus on its role in the construction of pharmaceutically active compounds. Detailed experimental protocols, quantitative data, and visualizations of its utility in synthetic workflows are presented to aid researchers in its effective application.

Introduction

In the intricate landscape of pharmaceutical synthesis, the precise manipulation of functional groups is paramount. Amine functionalities are ubiquitous in drug molecules, and their temporary protection is a cornerstone of synthetic strategy. This compound, a derivative of iminodicarboxylic acid, has emerged as a valuable tool for the introduction of a protected nitrogen atom. Its asymmetric nature offers the potential for orthogonal deprotection, providing a distinct advantage over its symmetric counterpart, di-tert-butyl iminodicarboxylate. This guide will delve into the technical details of this compound, providing researchers and drug development professionals with the necessary information to leverage its properties in their synthetic endeavors.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid at room temperature.[1][2] It is soluble in a range of common organic solvents, a property that facilitates its use in a variety of reaction conditions.[1] Key physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₇H₁₃NO₄ | [2] |

| Molecular Weight | 175.18 g/mol | [2] |

| Melting Point | 75 - 82 °C | [3] |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity | >98.0% (GC) | [2] |

| SMILES | COC(=O)NC(=O)OC(C)(C)C | [2] |

| InChI Key | BPECCYFUJCNQOR-UHFFFAOYSA-N | [2] |

| CAS Number | 66389-76-2 | [2] |

Synthesis of this compound

General Synthetic Strategy

The synthesis can be envisioned as a two-step process starting from a simple amine source, such as ammonia or a protected amine equivalent.

References

Methodological & Application

Tert-Butyl Methyl Iminodicarboxylate: A Versatile Protecting Group for Amines in Organic Synthesis

Application Note & Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the intricate landscape of multi-step organic synthesis, particularly in the realms of pharmaceutical and agrochemical development, the judicious protection and deprotection of amine functionalities is paramount. The tert-Butyl Methyl Iminodicarboxylate protecting group offers a nuanced tool for chemists, providing an alternative to more common amine protecting groups with the potential for differential or selective deprotection strategies. This mixed iminodicarboxylate allows for the masking of a primary amine, which can be later revealed under specific conditions, offering a layer of orthogonal control in complex synthetic routes. This document provides a detailed overview of the application of this compound as an amine protecting group, complete with experimental protocols and quantitative data to aid researchers in its effective implementation.

Principle of Protection and Deprotection

The use of this compound as a protecting group involves the alkylation of its corresponding nitrogen anion with a suitable alkyl halide or equivalent electrophile. This reaction forms a protected primary amine where the nitrogen atom is masked by both a tert-butoxycarbonyl (Boc) and a methoxycarbonyl (Cbz or Moc) group. The differential lability of these two carbamates under various conditions forms the basis of its utility, allowing for selective cleavage and subsequent functionalization.

The Boc group is notoriously labile to strong acids, cleaving to release the free amine, carbon dioxide, and isobutylene. In contrast, the methoxycarbonyl group is generally more stable to acidic conditions but can be removed under basic or nucleophilic conditions. This orthogonality is a key advantage in synthetic planning.

Applications in Synthesis

The primary application of this compound lies in the synthesis of primary amines from alkyl halides, serving as a valuable alternative to methods like the Gabriel synthesis.[1] The protected intermediate can be carried through various synthetic transformations that are incompatible with a free amine. Subsequently, the amine can be unmasked at a desired stage. This strategy is particularly useful in the synthesis of complex molecules with multiple functional groups, where chemoselectivity is a critical concern.

Experimental Protocols

Protocol 1: Protection of an Alkyl Halide with Di-tert-butyl Iminodicarboxylate (A Model System)

While a direct protocol for this compound was not explicitly detailed in the provided search results, a closely related and illustrative procedure involves the use of Di-tert-butyl Iminodicarboxylate. This serves as a foundational method that can be adapted.

Reaction:

Materials:

-

Alkyl halide (e.g., Allyl bromide)

-

Di-tert-butyl iminodicarboxylate

-

Sodium hydroxide (NaOH)

-

Tetrabutylammonium bromide (TBAB) - Phase Transfer Catalyst

-

2-Methyltetrahydrofuran (2-MeTHF)

-

Water

Procedure:

-

To a round-bottom flask, add di-tert-butyl iminodicarboxylate (1.0 eq), the alkyl halide (1.2 eq), and tetrabutylammonium bromide (0.01-0.05 eq) in 2-methyltetrahydrofuran.[1]

-

In a separate flask, prepare a solution of sodium hydroxide (5.0 eq) in water, cooling to 0-5 °C.[1]

-

Add the aqueous sodium hydroxide solution to the reaction mixture at room temperature.[1]

-

Heat the reaction mixture to 40-50 °C and stir for 1-4 hours, monitoring the reaction progress by TLC or HPLC.[1]

-

Upon completion, cool the reaction to room temperature and separate the organic and aqueous layers.[1]

-

Wash the organic layer with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude protected amine.

-

Purify the product by column chromatography on silica gel if necessary.

Protocol 2: General Deprotection of the N-Boc Group under Acidic Conditions

This protocol describes the general cleavage of a Boc group, which would be applicable to the tert-butoxycarbonyl moiety of the this compound protected amine.

Reaction:

Materials:

-

N-Boc protected amine

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (DCM)

-

Anisole or thioanisole (scavenger, optional)

Procedure:

-

Dissolve the N-Boc protected amine in dichloromethane.

-

Add a scavenger such as anisole or thioanisole (1-2 equivalents) to the solution to trap the liberated tert-butyl cation.[2]

-

Add trifluoroacetic acid (typically 25-50% v/v in DCM) to the solution at room temperature.[2]

-

Stir the reaction mixture for 1-4 hours, monitoring the deprotection by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

The resulting amine salt can be used directly or neutralized by washing with a mild aqueous base (e.g., saturated sodium bicarbonate solution) and extracting with an organic solvent.

Protocol 3: Selective Deprotection of an Aryl N-Boc Group in the Presence of an Alkyl N-Boc Group (Illustrating Orthogonality)

This protocol demonstrates the principle of selective deprotection based on the electronic environment of the nitrogen atom, which can be extrapolated to the differential cleavage of the mixed iminodicarboxylate.

Procedure:

-

A continuous flow setup is utilized for precise temperature control.[3]

-

The di-protected amine is dissolved in a suitable solvent (e.g., methanol or trifluoroethanol) and pumped through a heated reactor coil.[3]

-

For the selective cleavage of an aryl N-Boc group in the presence of an alkyl N-Boc group, a lower temperature (e.g., 150 °C) is employed.[3]

-

To remove the more stable alkyl N-Boc group, a higher temperature (e.g., 230 °C) is required.[3]

-

The residence time in the heated coil is optimized to achieve complete conversion (typically 30-60 minutes).[3]

-

The product stream is collected and purified as necessary.

Data Presentation

Table 1: Representative Yields for N-Alkylation of Di-tert-butyl Iminodicarboxylate

| Alkyl Halide | Product | Yield (%) | Reference |

| Allyl bromide | Di-tert-butyl allyliminodicarboxylate | 98% | [1][4] |

| 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethyl bromide | Di(tert-butyl) 2-(2,2-dimethyl-4H-1,3-benzodioxin-6-yl)-2-oxoethylimidodicarbonate | 64% | [1][4] |

| (1R,4S)-4-hydroxycyclopent-2-enyl acetate | Di-tert-butyl [(1R,4S)-4-hydroxycyclopent-2-en-1-yl]imidodicarbonate | 42% | [4] |

Table 2: Conditions for Selective Thermal Deprotection of N-Boc Groups [3]

| Substrate | Deprotection Condition | Product | Yield (%) |

| N-Boc-indole | 150 °C, 60 min, TFE | Indole | 98% |

| N-Boc-aniline | 150 °C, 60 min, TFE | Aniline | 72% |

| N-Boc-phenethylamine | 240 °C, 30 min, TFE | Phenethylamine | 44% |

| Aryl-N(Boc)-Alkyl-N(Boc) | 150 °C, 30 min, MeOH | Aryl-NH-Alkyl-N(Boc) | 90% |

| Aryl-NH-Alkyl-N(Boc) | 230 °C, 45 min, MeOH | Aryl-NH-Alkyl-NH₂ | 81% |

Visualizations

Diagram 1: General Workflow for Amine Protection and Deprotection

Caption: General workflow for utilizing this compound.

Diagram 2: Orthogonal Deprotection Strategy

Caption: Orthogonal deprotection pathways for the mixed iminodicarboxylate.

Conclusion

This compound represents a sophisticated protecting group for primary amines, offering the potential for orthogonal deprotection strategies that are highly valuable in modern organic synthesis. The ability to selectively cleave either the Boc or the methoxycarbonyl group allows for greater flexibility in the design and execution of complex synthetic routes. While detailed, substrate-specific protocols require empirical optimization, the foundational methods and principles outlined in this document provide a solid starting point for researchers looking to incorporate this versatile protecting group into their synthetic toolkit. The continued exploration of selective deprotection conditions will undoubtedly expand the utility of this and related mixed iminodicarboxylate protecting groups in the synthesis of novel pharmaceuticals and other functional molecules.

References

Application Note: A Robust Protocol for the Synthesis of Primary Amines using tert-Butyl Methyl Iminodicarboxylate

Audience: Researchers, scientists, and drug development professionals.

Abstract: This document provides a detailed protocol for the synthesis of primary amines from alkyl halides using tert-butyl methyl iminodicarboxylate. This method serves as a practical alternative to the traditional Gabriel synthesis, offering milder deprotection conditions. The protocol involves two primary stages: the N-alkylation of the iminodicarboxylate salt and a sequential two-step deprotection to yield the final primary amine. This method is valued for its stable, non-hygroscopic starting reagent and the high yields often achieved.

Introduction

The synthesis of primary amines is a cornerstone of organic chemistry, with broad applications in pharmaceuticals, agrochemicals, and materials science. While the Gabriel synthesis is a classic method, it often requires harsh conditions for the final deprotection step. An effective alternative involves the use of this compound potassium salt.[1][2] This reagent undergoes clean N-alkylation with primary or secondary alkyl halides. The resulting intermediate can be selectively deprotected under mild conditions, first with a base to remove the methoxycarbonyl group, yielding an N-Boc protected amine, and then with an acid to remove the tert-butoxycarbonyl (Boc) group, liberating the desired primary amine.[1][3][4]

Overall Reaction Scheme

The synthesis proceeds in three main operational steps following the initial formation of the potassium salt:

-

N-Alkylation: The potassium salt of this compound is reacted with an alkyl halide (R-X) in a dipolar aprotic solvent.

-

Methoxycarbonyl Deprotection: The resulting N-alkylated intermediate is treated with a mild base, such as sodium hydroxide, to selectively cleave the methoxycarbonyl group, yielding the N-Boc protected amine.[3]

-

Boc Deprotection: The N-Boc amine is treated with a strong acid, like trifluoroacetic acid (TFA), to remove the Boc group and yield the primary amine salt, which can be neutralized to the free amine.[5][6]

Caption: Workflow for primary amine synthesis.

Experimental Protocols

Protocol 1: N-Alkylation of this compound Potassium Salt

This procedure details the SN2 reaction between the iminodicarboxylate salt and an alkyl halide.

Materials:

-

This compound potassium salt

-

Alkyl halide (e.g., benzyl bromide, iodomethane)

-

Anhydrous dimethylformamide (DMF)

-

Diethyl ether

-

Saturated aqueous sodium bicarbonate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, and standard glassware

Procedure:

-

Dissolve this compound potassium salt (1.0 eq) in anhydrous DMF in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the alkyl halide (1.0-1.2 eq) to the solution at room temperature (approx. 20°C).

-

Stir the reaction mixture vigorously for 3-12 hours.[3] Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, pour the reaction mixture into a separatory funnel containing water and extract with diethyl ether (3x).

-

Wash the combined organic layers sequentially with water, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude N-alkylated intermediate. The product can be purified by column chromatography on silica gel if necessary.

Protocol 2: Sequential Deprotection to Yield Primary Amine

This protocol involves a two-step deprotection of the N-alkylated intermediate.

Step 2A: Methoxycarbonyl Group Removal (Formation of N-Boc Amine)

Materials:

-

N-alkylated intermediate from Protocol 1

-

1M Sodium hydroxide (NaOH) solution

-

Dichloromethane (DCM)

-

Water

-

Anhydrous MgSO₄

Procedure:

-

Dissolve the crude N-alkylated intermediate in a suitable solvent like THF or methanol.

-

Add 1M aqueous NaOH (2.0 eq) to the solution at room temperature (20°C).[3]

-

Stir the mixture for 1-3 hours.[3] Monitor the reaction by TLC until the starting material is consumed.

-

Remove the organic solvent under reduced pressure.

-

Add water to the residue and extract with DCM (3x).

-

Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the N-Boc protected amine.

Step 2B: Boc Group Removal (Formation of Primary Amine)

Materials:

-

N-Boc protected amine from Step 2A

-

Dichloromethane (DCM)

-

Trifluoroacetic acid (TFA)

-

Saturated aqueous sodium bicarbonate

Procedure:

-

Dissolve the N-Boc protected amine in DCM (e.g., 0.1-0.5 M concentration).

-

Cool the solution to 0°C using an ice bath.

-

Slowly add trifluoroacetic acid (TFA) (2-10 eq) to the stirred solution. A common ratio is 1:1 TFA:DCM by volume.

-

Remove the ice bath and stir the reaction mixture at room temperature for 1-4 hours.[6] Monitor the deprotection by TLC or LC-MS.

-

Once the reaction is complete, remove the solvent and excess TFA under reduced pressure.

-

To obtain the free amine, dissolve the residue in DCM and wash carefully with saturated aqueous sodium bicarbonate until the aqueous layer is basic.

-

Separate the organic layer, dry it over anhydrous MgSO₄, filter, and concentrate to yield the final primary amine. The product may be further purified by distillation or recrystallization.

Data Summary

The following table summarizes representative yields for the key steps in the synthesis. The overall yield for the conversion of an alkyl halide to the corresponding N-Boc amine is generally good.[3] Final deprotection yields are typically high.

| Alkyl Halide (R-X) | N-Alkylated Intermediate Yield | N-Boc Amine Yield (from intermediate) | Overall Yield (R-X → R-NHBoc) |

| p-Cyanobenzyl bromide | ~75% | ~95% | 71%[3] |

| Benzyl bromide | >90% (Typical) | >95% (Typical) | High |

| Iodomethane | >90% (Typical) | >95% (Typical) | High |

| Allyl bromide | >90% (Typical) | >95% (Typical) | High |

Note: Yields are highly substrate-dependent. The provided "Typical" values are based on the expected efficiency of these reaction types.

Logical Pathway for Method Selection

The choice of deprotection conditions for the final step is critical and depends on the substrate's stability.

Caption: Decision tree for Boc deprotection.

References

- 1. t-Butyl methyl iminodicarboxylate potassium salt: a modified Gabriel reagent for the introduction of t-butoxycarbonylamino groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 2. Convenient preparations of di-t-butyl and methyl t-butyl iminodicarboxylates. The use of methyl t-butyl iminodicarboxylate potassium salt as a modified Gabriel reagent - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 3. t-Butyl methyl iminodicarboxylate potassium salt: a modified Gabriel reagent for the introduction of t-butoxycarbonylamino groups - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 4. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. benchchem.com [benchchem.com]

experimental conditions for Boc protection with tert-Butyl Methyl Iminodicarboxylate

A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the tert-butoxycarbonyl (Boc) protection of amines, a fundamental transformation in organic synthesis, particularly in the fields of medicinal chemistry and drug development. While the inquiry specified tert-butyl methyl iminodicarboxylate, the scientific literature overwhelmingly documents the use of di-tert-butyl dicarbonate (Boc₂O) as the standard and most versatile reagent for this purpose. This document will primarily focus on the well-established protocols using Boc₂O and will also touch upon the related reagent, di-tert-butyl iminodicarboxylate.

Introduction to Boc Protection

The tert-butoxycarbonyl (Boc) group is one of the most widely utilized protecting groups for amines.[1] Its popularity stems from its stability under a broad range of reaction conditions and its facile removal under mild acidic conditions.[1] This orthogonality allows for selective deprotection without affecting other sensitive functional groups, a critical aspect in multi-step syntheses of complex molecules.

The Boc protection of an amine proceeds via a nucleophilic acyl substitution reaction. The lone pair of electrons on the nitrogen atom of the amine attacks one of the electrophilic carbonyl carbons of Boc₂O. This forms a tetrahedral intermediate that subsequently collapses, yielding the N-Boc protected amine along with tert-butanol and carbon dioxide as byproducts.[1] The evolution of CO₂ gas serves as a strong thermodynamic driving force for the reaction.[1]

Reagents for Boc Protection

Di-tert-butyl Dicarbonate (Boc₂O)

Di-tert-butyl dicarbonate is the most common and commercially available reagent for Boc protection.[1][2] It offers high yields and clean reactions under relatively mild conditions.

Di-tert-butyl Iminodicarboxylate

Di-tert-butyl iminodicarboxylate, with the formula [((CH₃)₃COC(O))₂NH], is another reagent that can be used for the preparation of primary amines from alkyl halides, serving as an alternative to the Gabriel synthesis.[3][4][5] In this method, the reagent is typically deprotonated with a base to form a salt, which is then N-alkylated.[4][5] Subsequent removal of the Boc groups under acidic conditions yields the primary amine.[4][5]

This compound

Specific experimental protocols for the use of this compound in the Boc protection of amines are not extensively reported in the reviewed literature. However, its chemical properties are available from commercial suppliers.

| Property | Value |

| Synonyms | Iminodicarboxylic Acid tert-Butyl Methyl Ester[6][7] |

| Molecular Formula | C₇H₁₃NO₄[6][7] |

| Molecular Weight | 175.18 g/mol [6][7] |

| Appearance | White to Almost white powder to crystal[6][7] |

| Purity | >98.0% (GC)[6] |

| Melting Point | 75 - 82 °C[7] |

Experimental Protocols for Boc Protection using Boc₂O

Below are detailed protocols for the Boc protection of amines using di-tert-butyl dicarbonate under various conditions.

Protocol 1: Standard Basic Conditions

This protocol is a general and widely applicable method for the Boc protection of primary and secondary amines.

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)[1]

-

Base (e.g., sodium hydroxide, triethylamine, or 4-dimethylaminopyridine (DMAP)) (1.0 - 1.5 equiv)[2]

-

Solvent (e.g., dichloromethane (DCM), tetrahydrofuran (THF), acetonitrile, or a biphasic mixture of chloroform and water)[2][8]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath (optional)

Procedure:

-

Dissolve the amine substrate in the chosen solvent in a round-bottom flask.

-

If the reaction is sensitive to temperature changes, cool the mixture in an ice bath.

-

Add the base to the solution and stir.

-

Slowly add the di-tert-butyl dicarbonate to the stirring solution.

-

Allow the reaction to stir at room temperature. Reaction progress can be monitored by Thin Layer Chromatography (TLC). Reaction times typically range from 1 to 12 hours.[1]

-

Upon completion, quench the reaction by adding water.

-

Extract the product with an organic solvent (e.g., ethyl acetate, dichloromethane).[1]

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[1]

Protocol 2: Catalyst-Free Conditions in Water-Acetone

This environmentally friendly protocol is effective for a variety of amines and avoids the use of organic bases.[1][9]

Materials:

-

Amine substrate (1.0 equiv)

-

Di-tert-butyl dicarbonate (Boc₂O) (1.0 - 1.2 equiv)[1]

-

Round-bottom flask

-

Magnetic stirrer and stir bar

Procedure:

-

Suspend the amine substrate in a mixture of water and acetone in a round-bottom flask.[1]

-

Add the di-tert-butyl dicarbonate to the suspension.[1]

-

Stir the reaction mixture vigorously at room temperature.[1]

-

Monitor the reaction by TLC. These reactions are often complete within a short period.[1]

-

Upon completion, remove the acetone under reduced pressure.

-

Extract the aqueous residue with an organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

If necessary, purify the crude product by column chromatography.[1]

Summary of Experimental Conditions

The choice of reaction conditions can significantly impact the yield and purity of the Boc-protected amine. The following table summarizes various reported conditions.

| Substrate Type | Reagent | Catalyst/Base | Solvent | Temperature | Time | Yield (%) |

| Aniline | Boc₂O | Amberlite-IR 120 | DCM | Room Temp. | 3 min | 95[10] |

| Various Amines | Boc₂O | Amberlite-IR 120 | Solvent-free | Room Temp. | 1-3 min | ~100[10] |

| Various Amines | Boc₂O | None | Water-acetone | Room Temp. | Short | Excellent[9] |

| General Amines | Boc₂O | NaOH | Water/THF | 0 °C to RT | - | - |

| General Amines | Boc₂O | DMAP | Acetonitrile | Room Temp. | - | - |

| General Amines | Boc₂O | NaHCO₃ | Chloroform/Water | Reflux | 90 min | - |

| Alkyl Halides | Di-tert-butyl iminodicarboxylate | NaOH | 2-Methyltetrahydrofuran | 40-50 °C | 1 hour | 98[3][4] |

| Starting Material | Di-tert-butyl iminodicarboxylate | Cs₂CO₃ | Acetonitrile | - | - | 64[3][4] |

| (1R,4S)-4-hydroxycyclopent-2-enyl acetate | Sodium di-tert-butyl-iminodicarboxylate | PPh₃, Pd(PPh₃)₄ | THF/DMF | Heated | - | 42[3][4] |

Visualizing the Workflow and Reaction Components

To aid in understanding the experimental process, the following diagrams illustrate a typical workflow and the relationship between the key components in a Boc protection reaction.

Caption: General workflow for a Boc protection experiment.

Caption: Key components in a Boc protection reaction.

References

- 1. benchchem.com [benchchem.com]

- 2. fishersci.co.uk [fishersci.co.uk]

- 3. Page loading... [wap.guidechem.com]

- 4. What is Di-tert-butyl iminodicarboxylate?_Chemicalbook [chemicalbook.com]

- 5. Di-tert-butyl-iminodicarboxylate - Wikipedia [en.wikipedia.org]

- 6. This compound | CymitQuimica [cymitquimica.com]

- 7. chemimpex.com [chemimpex.com]

- 8. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]

- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 10. derpharmachemica.com [derpharmachemica.com]

Application Notes and Protocols for tert-Butyl Methyl Iminodicarboxylate in Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide backbones is a pivotal strategy in medicinal chemistry and drug development. This modification offers several advantages, including enhanced metabolic stability against proteolytic degradation, improved membrane permeability, and the ability to modulate peptide conformation, which can lead to increased potency and selectivity for therapeutic targets. While various methods exist for the synthesis and incorporation of N-methylated amino acids, this document focuses on the potential application of tert-butyl methyl iminodicarboxylate in this context, alongside established protocols for N-methylation and subsequent peptide synthesis.

This compound is a mixed iminodicarboxylate containing both a tert-butoxycarbonyl (Boc) group and a methoxycarbonyl group attached to a nitrogen atom. While direct and detailed protocols for its specific use in the N-methylation of amino acids for peptide synthesis are not extensively documented in readily available literature, its structure suggests a potential role as a precursor for introducing a protected N-methylamino group. This would likely involve alkylation followed by selective deprotection.

These notes also provide detailed protocols for well-established methods of preparing N-Boc-N-methyl amino acids and their incorporation into peptide chains using solid-phase peptide synthesis (SPPS), which represents the current standard in the field.

Synthesis of N-Boc-N-Methyl Amino Acids

A widely used method for the synthesis of N-Boc-N-methyl amino acids involves the direct methylation of N-Boc protected amino acids.

Protocol 1: N-Methylation of N-Boc-Amino Acids

This protocol describes the N-methylation of an N-Boc protected amino acid using sodium hydride and methyl iodide.[1]

Materials:

-

N-Boc-amino acid

-

Sodium hydride (NaH), 60% dispersion in mineral oil

-

Methyl iodide (CH₃I)

-

Anhydrous tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

1 M Hydrochloric acid (HCl)

Procedure:

-

To a solution of the N-Boc-amino acid (1.0 eq) in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (2.2 eq) portion-wise at 0 °C.

-

Allow the mixture to stir at room temperature for 30 minutes.

-

Cool the reaction mixture back to 0 °C and add methyl iodide (2.0 eq) dropwise.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by the slow addition of water at 0 °C.

-

Acidify the aqueous layer to a pH of 2-3 with 1 M HCl.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with saturated aqueous NaHCO₃ solution, followed by brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude N-Boc-N-methyl amino acid.

-

Purify the product by flash column chromatography.

Quantitative Data:

| Amino Acid Derivative | Reaction Conditions | Yield (%) | Reference |

| N-Boc-L-Alanine | NaH, CH₃I, THF, rt, 24h | 85-95 | [1] |

| N-Boc-L-Valine | NaH, CH₃I, THF, rt, 24h | 80-90 | [1] |

| N-Boc-L-Leucine | NaH, CH₃I, THF, rt, 24h | 88-98 | [1] |

| N-Boc-L-Phenylalanine | NaH, CH₃I, THF, rt, 24h | 90-99 | [1] |

Incorporation of N-Boc-N-Methyl Amino Acids in Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids into a growing peptide chain on a solid support presents challenges due to the steric hindrance of the N-methyl group, which can lead to slower coupling kinetics. Therefore, highly efficient coupling reagents are required.

Logical Workflow for SPPS using N-Boc-N-Methyl Amino Acids

Caption: General workflow for Boc-SPPS incorporating an N-methylated amino acid.

Protocol 2: Solid-Phase Peptide Synthesis with N-Boc-N-Methyl Amino Acids

This protocol outlines a typical cycle for the incorporation of an N-Boc-N-methyl amino acid into a peptide chain on a solid support using HATU as the coupling agent.

Materials:

-

Peptide-resin with a free N-terminal amine

-

N-Boc-N-methyl-amino acid

-

HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

-

N,N-Diisopropylethylamine (DIEA)

-

Dichloromethane (DCM), peptide synthesis grade

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Trifluoroacetic acid (TFA)

Procedure:

-

Resin Swelling: Swell the peptide-resin in DCM for 30-60 minutes in a reaction vessel.

-

Boc Deprotection:

-

Treat the resin with a solution of 25-50% TFA in DCM for 1-2 minutes and drain.

-

Add a fresh solution of 25-50% TFA in DCM and agitate for 20-30 minutes.

-

Drain the TFA solution and wash the resin thoroughly with DCM (3x), isopropanol (2x), and DCM (3x).

-

-

Neutralization:

-

Treat the resin with a 5-10% solution of DIEA in DCM for 2-5 minutes.

-

Drain and repeat the neutralization step.

-

Wash the resin with DCM (3x).

-

-

Coupling of N-Boc-N-Methyl Amino Acid:

-

In a separate vessel, pre-activate the N-Boc-N-methyl-amino acid (3-4 equivalents relative to resin loading) with HATU (3-4 equivalents) and DIEA (6-8 equivalents) in DMF for 2-5 minutes.

-

Add the activated amino acid solution to the resin.

-

Agitate the reaction mixture for 2-4 hours, or until a negative Kaiser test is observed. For difficult couplings, a second coupling may be necessary.

-

-

Washing: Wash the resin thoroughly with DMF (3x) and DCM (3x).

-

Repeat steps 2-5 for the next amino acid in the sequence.

Quantitative Data for Coupling Reagents:

The choice of coupling reagent is critical for the successful incorporation of sterically hindered N-methylated amino acids.

| Coupling Reagent | Activating Additive | Base | Coupling Efficiency for N-Me AA | Racemization Risk |

| HATU | (internal) | DIEA | High | Low-Moderate |

| HBTU | HOBt | DIEA | Moderate-High | Moderate |

| DCC | HOBt | - | Moderate | High |

| PyBOP | (internal) | DIEA | High | Low |